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Cat. No.: B1585563

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-
Phenoxypropanenitrile (CAS No: 6231-90-9), a versatile chemical intermediate. This
document is structured to provide researchers, scientists, and drug development professionals
with a detailed understanding of the compound's nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics. By integrating theoretical principles with
predicted and experimental data from analogous structures, this guide offers a robust
framework for the identification, characterization, and quality control of 3-
Phenoxypropanenitrile.

Introduction and Molecular Structure

3-Phenoxypropanenitrile is an organic compound featuring a phenoxy group connected to a
propanenitrile backbone. This unique combination of an aromatic ether and a nitrile functional
group makes it a valuable building block in organic synthesis. Accurate structural elucidation
through spectroscopic methods is fundamental to ensuring its purity and predicting its reactivity
in various chemical transformations. Spectroscopic techniques provide a non-destructive
means to probe the molecular architecture, offering a detailed fingerprint of the compound.[1]

The structural integrity of 3-Phenoxypropanenitrile is the basis for interpreting its spectral
data. The molecule consists of a benzene ring linked via an ether oxygen to a three-carbon
aliphatic chain, which is terminated by a nitrile group.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1585563?utm_src=pdf-interest
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Amino_1_furan_3_yl_propan_1_ol_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Caption: Chemical Structure of 3-Phenoxypropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.[2] By analyzing the chemical shifts, integrations, and coupling patterns, a detailed
structural assignment can be made.

'H NMR Spectroscopy

The proton NMR spectrum of 3-Phenoxypropanenitrile is characterized by signals from the
aromatic protons of the phenoxy group and the two methylene groups of the propanenitrile
chain.

e Aromatic Protons (6 6.9-7.4 ppm): The protons on the benzene ring typically appear in this
region. The exact chemical shifts and multiplicities depend on the substitution pattern. For a
monosubstituted ring like this, one would expect to see complex multiplets due to coupling
between ortho, meta, and para protons.

o Methylene Protons a to Oxygen (-O-CHz-, & ~4.2 ppm): These protons are adjacent to the
electronegative oxygen atom, which deshields them, causing them to resonate at a higher
chemical shift (downfield).[3] They are expected to appear as a triplet due to coupling with
the adjacent methylene group.

» Methylene Protons a to Nitrile (-CH2-CN, & ~2.8 ppm): The cyano group also has a
deshielding effect, though less pronounced than the ether oxygen. These protons will also
appear as a triplet, coupled to the protons of the other methylene group.

Predicted Chemical Coupling Constant

Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
Ar-H (ortho, meta, )
69-74 Multiplet ~7-8
para)
-O-CHa- ~4.2 Triplet ~6-7
-CH2-CN ~2.8 Triplet ~6-7
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3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.[4] Due
to the molecule's asymmetry, each carbon atom is expected to produce a distinct signal.

 Nitrile Carbon (-C=N, & ~117 ppm): The carbon of the nitrile group is characteristically found
in this region of the spectrum.[5]

o Aromatic Carbons (0 115-160 ppm): The six carbons of the benzene ring will resonate in this
range. The carbon atom directly attached to the oxygen (ipso-carbon) will be the most
downfield (~158 ppm), while the others will appear between 115 and 130 ppm.[6]

 Aliphatic Carbons (& 15-65 ppm): The methylene carbon adjacent to the oxygen (-O-CHz-) is
expected around 60-65 ppm due to the strong deshielding effect of the oxygen. The
methylene carbon adjacent to the nitrile group (-CH2-CN) is expected further upfield, around
15-20 ppm.

Carbon Assignment Predicted Chemical Shift (5, ppm)
-C=N ~117

Ar-C (ipso) ~158

Ar-C (ortho, meta, para) 115-130

-O-CH2- ~63

-CH2-CN ~18

Infrared (IR) Spectroscopy

Infrared spectroscopy is an effective method for identifying the functional groups present in a
molecule based on their characteristic vibrational frequencies.[7]

The IR spectrum of 3-Phenoxypropanenitrile will prominently feature absorptions
corresponding to the nitrile, ether, and aromatic functionalities.

e C=N Stretch (2240-2260 cm~1): A sharp, medium-intensity absorption in this region is a
definitive indicator of the nitrile group.[8]
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e C-O Stretch (1200-1250 cm~1): The stretching vibration of the aryl-alkyl ether bond will
produce a strong absorption in this fingerprint region.

e Aromatic C=C Stretches (1400-1600 cm~1): Multiple sharp bands in this region are
characteristic of the carbon-carbon stretching vibrations within the benzene ring.[7]

e Aromatic C-H Stretch (>3000 cm™1): Stretching vibrations for sp2-hybridized C-H bonds of
the aromatic ring typically appear at wavenumbers slightly above 3000 cm~1.

o Aliphatic C-H Stretch (<3000 cm~1): The C-H stretching vibrations of the methylene groups
will be observed just below 3000 cm™1.

. L Expected )

Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

Nitrile C=N Stretch 2240 - 2260 Medium, Sharp
Aromatic Ring C=C Stretch 1400 - 1600 Medium to Strong
Aryl-Alkyl Ether C-O Stretch 1200 - 1250 Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 3000 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation. For 3-Phenoxypropanenitrile
(CoHoNO), the expected molecular weight is approximately 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed
at m/z 147. The fragmentation pattern is dictated by the stability of the resulting carbocations
and neutral fragments.

Plausible Fragmentation Pathway:

e Loss of the cyanoethyl group: Cleavage of the ether bond can lead to the formation of a
stable phenoxy radical or a phenoxy cation at m/z 93, with the loss of a neutral CsHaN
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fragment.

o Formation of a tropylium-like ion: Rearrangement and loss of HCN from a fragment could
also occur.

o Cleavage alpha to the nitrile: Loss of a hydrogen radical is less common but possible.

[CeHsOCH2CH2CN]*
m/z = 147

- CH2CH2CN

[CeHsO]*

m/z = 93

-CO

Click to download full resolution via product page

Caption: Plausible MS fragmentation of 3-Phenoxypropanenitrile.

m/z Proposed Fragment Notes
147 [CoHoNO]* Molecular lon (M+)
93 [CeHsO]* Loss of -CH2CH2CN

77 (CoHs]* Loss of CO from the phenoxy
6115
cation

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1585563?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.[1]

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Phenoxypropanenitrile
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a suitable NMR spectrometer (e.g.,
400 MHz or higher).

Data Processing: Process the raw data (FID) using appropriate software. This includes
Fourier transformation, phase correction, and baseline correction.

Analysis: Calibrate the chemical shifts using the residual solvent peak or an internal standard
(e.g., TMS). Integrate the 'H signals and determine the multiplicities and coupling constants.
Assign peaks to the corresponding nuclei.

IR Spectroscopy

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or
NacCl plates to form a thin film.

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of
4000-400 cm~1.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS).

« lonization: Use Electron lonization (EIl) to generate charged fragments.
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» Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range
(e.g., 50-200 amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.[2]

Spectroscopic Analysis Workflow

The comprehensive characterization of a compound like 3-Phenoxypropanenitrile involves a
logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive
structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. benchchem.com [benchchem.com]

. benchchem.com [benchchem.com]

. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
. careerendeavour.com [careerendeavour.com]

. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

. uanlch.vscht.cz [uanlich.vscht.cz]

°
[00] ~ » ol EEN w N =

. Propanenitrile, 3-methoxy- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenoxypropanenitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585563#spectroscopic-data-for-3-
phenoxypropanenitrile-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Profile_of_3_Oxopropanenitrile_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1585563?utm_src=pdf-body
https://www.benchchem.com/product/b1585563?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Amino_1_furan_3_yl_propan_1_ol_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_3_Oxopropanenitrile_A_Technical_Guide.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://careerendeavour.com/wp-content/uploads/2020/02/nmr-spectroscopy.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://faculty.ksu.edu.sa/sites/default/files/notes_14c_cnmr.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://webbook.nist.gov/cgi/cbook.cgi?ID=C110678&Mask=80
https://www.benchchem.com/product/b1585563#spectroscopic-data-for-3-phenoxypropanenitrile-nmr-ir-ms
https://www.benchchem.com/product/b1585563#spectroscopic-data-for-3-phenoxypropanenitrile-nmr-ir-ms
https://www.benchchem.com/product/b1585563#spectroscopic-data-for-3-phenoxypropanenitrile-nmr-ir-ms
https://www.benchchem.com/product/b1585563#spectroscopic-data-for-3-phenoxypropanenitrile-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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